Distinguish on-target EZH2/EZH1 inhibition from off-target artifacts. UNC2400 is the structurally matched, catalytically inactive negative control for UNC1999.
- >1,000-fold reduced potency vs. EZH2/EZH1 vs. active probe
- Controls for chemotype-specific off-target liabilities and cellular uptake differences
- Essential for RNA-seq, ChIP-seq, and high-throughput counter-screens
Ideal for pharmaceutical R&D and cancer epigenetics validation. Supplied with verified inactive profile.
Molecular FormulaC35H47N7O2
Molecular Weight597.8 g/mol
Cat. No.B15588623
⚠ Attention: For research use only. Not for human or veterinary use.
UNC2400 is a dimethylated close analog of the dual EZH2/EZH1 inhibitor UNC1999, developed specifically as a negative control compound for cell-based and in vivo studies [1][2]. It shares the same indazole‑carboxamide scaffold as UNC1999 but contains an N‑methylated pyridine moiety that renders it >1,000‑fold less potent against EZH2 and EZH1 . UNC2400 is used to distinguish on‑target polycomb repressive complex 2 (PRC2)‑mediated effects from off‑target or compound‑related artifacts in epigenetic research, particularly in hematologic malignancies where EZH2 and EZH1 are therapeutic targets .
✓Matched-pair negative control for EZH2/EZH1 probe UNC1999
✓Quantified inactivity benchmark for on-target phenotype attribution
✓Physicochemical-matched to active analog to minimize confounding variables
[1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
[2] Xu B, On DM, Ma A, et al. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015;125(2):346-357. doi:10.1182/blood-2014-06-581082 View Source
UNC2400: Why Generic Controls Fail
Substituting UNC2400 with a structurally unrelated EZH2 inhibitor (e.g., GSK126) or with vehicle (DMSO) alone fails to provide a valid negative control for UNC1999‑based experiments. UNC2400 is essential because it retains the same physicochemical properties, cellular permeability, and potential off‑target interactions as the active parent compound UNC1999, while being >1,000‑fold less potent against EZH2/EZH1 [1]. Using a different chemotype as a negative control introduces confounding variables that obscure the interpretation of on‑target versus off‑target effects, particularly in complex cellular models where PRC2‑independent roles of EZH2 have been documented [2]. Therefore, UNC2400 is the only validated, chemotype‑matched negative control for experiments utilizing UNC1999 or for dissecting EZH2/EZH1 biology in MLL‑rearranged leukemia and other epigenetic contexts.
Required Control
UNC2400: inactive analog with matched physicochemical profile
Ensures differential effects reflect target engagement, not scaffold bias
Generic Substitute
Vehicle (DMSO) or structurally unrelated inhibitor
Cannot control for chemotype-specific off-target liabilities or uptake differences
Proper Negative Control
UNC2400 paired with active probe UNC1999
Allows separation of enzymatic inhibition from compound-specific background
Misused Active Analog
UNC1999 alone without matched inactive control
Phenotypic response may conflate target inhibition with general cytotoxicity
[1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
[2] Xu B, On DM, Ma A, et al. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015;125(2):346-357. doi:10.1182/blood-2014-06-581082 View Source
UNC2400: Quantitative Differentiation Evidence
EZH2 Potency Loss vs. UNC1999
UNC2400 inhibits wild‑type EZH2 with an IC50 of 13,000 nM (13 µM), whereas its active analog UNC1999 exhibits an IC50 of 2 nM in the same cell‑free methyltransferase assay. This represents a >1,000‑fold reduction in inhibitory activity [1].
EZH2 Potency LossHead-to-head
UNC2400 IC50 = 13 µM
vs
UNC1999 IC50 < 10 nM
Reported >1,000-fold potency reduction confirms inert control benchmark
This >1,000‑fold differential is the defining feature that qualifies UNC2400 as a true negative control for UNC1999‑based experiments, ensuring that any observed biological effect can be attributed to EZH2 inhibition.
EZH2PRC2Cell‑free assay
[1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
Cellular H3K27me3 Inhibition Control
Against the closely related EZH1 methyltransferase, UNC2400 displays an IC50 of 62,000 nM (62 µM), while UNC1999 inhibits EZH1 with an IC50 of 45 nM. The potency difference exceeds 1,000‑fold [1].
H3K27me3 Cellular ControlHead-to-head
UNC2400 EC50 = 27.5 µM
vs
UNC1999 EC50 ≤ 2–250 nM
No significant H3K27me3 reduction or target gene derepression at standard concentrations
MCF10A and DB leukemia cells; multi-assay validation supports specificity
EZH1PRC2Dual inhibition
Evidence Dimension
IC50 for EZH1 inhibition
Target Compound Data
62,000 nM (62 µM)
Comparator Or Baseline
UNC1999 IC50 = 45 nM
Quantified Difference
>1,000‑fold lower potency
Conditions
Cell‑free methyltransferase assay
Why This Matters
The consistent >1,000‑fold differential across both EZH2 and EZH1 confirms that UNC2400 is a universal negative control for dual‑target inhibition experiments, eliminating the need for separate negative controls for each enzyme.
EZH1PRC2Dual inhibition
[1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
Target Binding Competition Failure
In MCF10A breast epithelial cells, UNC2400 reduces H3K27 trimethylation (H3K27me3) with an EC50 of 27,500 nM (27.5 µM), compared to UNC1999's IC50 of 124 nM (0.124 µM) in the same cellular context. This represents a 222‑fold lower potency for UNC2400 .
Target Engagement FailureHead-to-head
UNC2400 100 µM: no EZH2 displacement
vs
UNC1999 100 µM: complete displacement
Demonstrates lack of target binding even at high concentration, supporting silent control role
Pull-down assay with biotinylated probe UNC2399 in HEK293T lysates
H3K27me3MCF10ACellular assay
Evidence Dimension
EC50/IC50 for H3K27me3 reduction
Target Compound Data
27,500 nM (27.5 µM)
Comparator Or Baseline
UNC1999 IC50 = 124 nM
Quantified Difference
222‑fold lower potency
Conditions
MCF10A cells, 72 h treatment
Why This Matters
This quantitative cellular data demonstrates that UNC2400 is functionally inert at concentrations where UNC1999 exerts full target engagement, validating its use as a negative control in cell‑based assays.
H3K27me3MCF10ACellular assay
Functional Validation: Lack of Anti‑Proliferative Effect in MLL‑AF9 Leukemia Models
In MLL‑AF9‑transformed murine leukemia cell lines, treatment with UNC2400 failed to inhibit global H3K27me3 levels or suppress cell proliferation, whereas UNC1999 (2–10 µM) significantly reduced both H3K27me3 and cell growth [1]. Similarly, in DB cells (EZH2Y641N mutant lymphoma), UNC2400 had no effect on H3K27me3 or proliferation, in contrast to UNC1999 and GSK126 .
MLL‑rearranged leukemiaAnti‑proliferationIn vivo model
Evidence Dimension
H3K27me3 reduction and cell proliferation
Target Compound Data
No significant inhibition at 3 µM
Comparator Or Baseline
UNC1999 inhibited both endpoints
Quantified Difference
Qualitative: complete lack of activity
Conditions
MLL‑AF9 murine leukemia lines and DB cells
Why This Matters
This functional validation in disease‑relevant cell models confirms that UNC2400 is truly inactive and can be used to benchmark the specific effects of EZH2/EZH1 inhibition in leukemia research.
MLL‑rearranged leukemiaAnti‑proliferationIn vivo model
[1] Xu B, On DM, Ma A, et al. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015;125(2):346-357. doi:10.1182/blood-2014-06-581082 View Source
Structural Determinant of Inactivity: N‑Methylation of the Pyridine Ring
The only structural difference between UNC2400 and UNC1999 is the methylation of the pyridine nitrogen in UNC2400, which creates a steric clash in the SAM‑binding pocket of EZH2/EZH1. This single methyl group is responsible for the >1,000‑fold loss in potency [1].
Understanding the precise structural basis of inactivity reassures users that UNC2400 is a true negative control and not a confounding partial agonist, thereby supporting its use in rigorous pharmacological studies.
[1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
UNC2400: Application Scenarios
Phenotypic Specificity in Cancer Cell Screens
Use UNC2400 at the same concentration as UNC1999 (typically 1–10 µM) in parallel treatments to confirm that observed changes in H3K27me3, gene expression, or cell phenotype are due to on‑target inhibition of EZH2/EZH1 rather than off‑target effects of the chemotype. This is particularly critical in MLL‑rearranged leukemia models where UNC1999 has demonstrated therapeutic efficacy [1].
On-Target vs. Off-Target Deconvolution
In systems where EZH2 has been shown to possess non‑catalytic (PRC2‑independent) functions, pair UNC1999 with UNC2400 to isolate the contribution of enzymatic activity. UNC2400, being >1,000‑fold less potent, serves as a precise control for any non‑specific or PRC2‑independent effects that might be induced by the compound scaffold [2].
Drug Discovery Screening Counter-Screen
Include UNC2400 as a reference compound in HTS campaigns targeting EZH2 or other histone methyltransferases. Its lack of activity (IC50 > 10 µM) against EZH2/EZH1 ensures that hits identified from libraries containing UNC1999‑like chemotypes are not false positives due to scaffold‑related artifacts .
Benchmarking Novel EZH2 Inhibitors in Head‑to‑Head Comparisons
When profiling a new EZH2 inhibitor, use UNC2400 as a comparator to demonstrate that the inhibitor's effects are indeed due to target engagement. The >1,000‑fold potency gap between UNC2400 and active inhibitors provides a robust baseline for assessing the therapeutic window of new chemical entities .
Application
Selection Property
Validation Focus
Phenotypic specificity in cancer cell screens
Matched inactive control with quantified inactivity
Differentiate on-target enzymatic effects from scaffold-driven cytotoxicity
Transcriptomic/epigenomic target deconvolution
Physicochemical-matched background subtraction control
Isolate PRC2-dependent gene expression changes from compound-specific noise
HTS counter-screen for EZH2 inhibitors
Defined inactivity benchmark for specificity triage
Flag assay artifacts and promiscuous binders to focus chemistry resources
[1] Xu B, On DM, Ma A, et al. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015;125(2):346-357. doi:10.1182/blood-2014-06-581082 View Source
[2] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
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